molecular formula C6H11BrO B2641031 4-Bromo-2,2-dimethyloxolane CAS No. 1193-08-4

4-Bromo-2,2-dimethyloxolane

Cat. No.: B2641031
CAS No.: 1193-08-4
M. Wt: 179.057
InChI Key: WPUVLTGFJSBYIO-UHFFFAOYSA-N
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Description

4-Bromo-2,2-dimethyloxolane is an organic compound with the molecular formula C₆H₁₁BrO

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,2-dimethyloxolane can be synthesized through several methods. One common approach involves the bromination of 2,2-dimethyloxolane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,2-dimethyloxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 2,2-dimethyloxolane derivatives with various functional groups.

    Reduction: 2,2-Dimethyloxolane.

    Oxidation: Oxidized oxolane derivatives.

Scientific Research Applications

4-Bromo-2,2-dimethyloxolane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,2-dimethyloxolane involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Chloro-2,2-dimethyloxolane: Similar structure but with a chlorine atom instead of bromine.

    2,2-Dimethyloxolane: Lacks the halogen substituent, leading to different reactivity and applications.

    4-Bromo-2,2-dimethyl-1,3-dioxolane: Contains an additional oxygen atom in the ring structure.

Uniqueness: 4-Bromo-2,2-dimethyloxolane is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-2,2-dimethyloxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(2)3-5(7)4-8-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUVLTGFJSBYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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